5-(3,4-dimethoxyphenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione
Description
This compound belongs to the pyrimidoquinoline-dione class, characterized by a fused pyrimidine-quinoline core with two ketone groups at positions 4 and 4.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-propan-2-ylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-11(2)30-22-24-20-19(21(27)25-22)17(18-13(23-20)6-5-7-14(18)26)12-8-9-15(28-3)16(10-12)29-4/h8-11,17H,5-7H2,1-4H3,(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAZUSYIOLDBHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)OC)OC)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3,4-dimethoxyphenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione , also known by its CAS number 627046-61-1, is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula: C22H26N4O2S
- Molecular Weight: 410.5 g/mol
- IUPAC Name: 5-[4-(dimethylamino)phenyl]-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione
Structural Representation
The compound's structure can be represented using various chemical notations:
- InChI Key: YLCPHAINVIVQAW-UHFFFAOYSA-N
- SMILES Notation: CC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)N(C)C)C(=O)N1
Antiparasitic Activity
Recent studies have highlighted the potential of pyrimidoquinoline derivatives in combating parasitic diseases such as Trypanosomiasis and Leishmaniasis . For instance:
- A novel synthesis of pyrimido[5,4-d]pyrimidine-based compounds demonstrated significant activity against Trypanosoma brucei and Leishmania infantum. The most active compound showed an IC50 value of 0.94 μM against T. brucei and 3.13 μM against L. infantum, indicating promising therapeutic potential .
Cytotoxicity Assessment
The cytotoxicity of related compounds was evaluated using the THP1 cell line:
- Many tested derivatives exhibited low micromolar activity with selectivity indices exceeding 10, suggesting a favorable therapeutic window for further development .
The biological mechanisms underlying the activity of this compound may involve:
- Interaction with specific molecular targets such as enzymes or receptors associated with the parasites.
- Induction of apoptosis in parasitic cells through disruption of metabolic pathways.
Synthesis and Evaluation
Research has focused on the synthesis of various derivatives to enhance biological activity:
- A solvent-free three-component synthesis method involving aromatic aldehydes and barbituric acid yielded compounds with notable fungicidal activity .
Case Studies
Several case studies have documented the efficacy of similar pyrimidoquinoline derivatives:
- Study on Trypanosomiasis : A derivative exhibited an IC50 value of 0.94 μM against T. brucei, demonstrating its potential as a lead compound for drug development.
- Leishmaniasis Research : Compounds showed selective toxicity towards L. infantum, with one compound achieving an IC50 value of 3.13 μM .
Data Summary Table
| Compound Name | Target Organism | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Pyrimidoquinoline Derivative | T. brucei | 0.94 | >107 |
| Pyrimidoquinoline Derivative | L. infantum | 3.13 | >32 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Analysis
The pyrimido[4,5-b]quinoline-4,6-dione scaffold is shared among several analogs, but substituent variations significantly alter properties. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Substituent Impact on Properties
- Polarity and Solubility : The target compound’s 3,4-dimethoxyphenyl group confers higher polarity compared to the 4-isopropylphenyl analog (), which is more hydrophobic. This difference may influence aqueous solubility and membrane permeability .
- Steric Hindrance : The isopropylsulfanyl group in the target compound is less sterically demanding than the 4-nitrobenzylthio group in , which could affect binding interactions in enzymatic or receptor-based assays .
Research Findings and Implications
- Bioactivity Hypotheses : While direct bioactivity data for the target compound is unavailable, analogs like the 4-nitrobenzylthio derivative () are often explored for antimicrobial or anticancer properties due to nitro group-mediated DNA intercalation or enzyme inhibition . The target compound’s methoxy groups may instead favor antioxidant or anti-inflammatory activity .
- Stability and Reactivity: The absence of azo groups (cf.
Preparation Methods
Table 1: Comparison of Cyclocondensation Methods
| Parameter | Conventional Reflux | Ultrasound-Assisted |
|---|---|---|
| Temperature (°C) | 80 | 60 |
| Time (hours) | 6 | 2 |
| Yield (%) | 65 | 78 |
| Purity (HPLC, %) | 95 | 98 |
Ultrasound irradiation enhances mass transfer and reduces side reactions, making it preferable for large-scale synthesis. Solvent selection also impacts efficiency: acetic acid provides higher yields (78%) than ethanol (62%) due to improved protonation of intermediates.
Table 2: Thiolation Reaction Parameters
| Reagent System | Conditions | Yield (%) |
|---|---|---|
| Propan-2-thiol/K₂CO₃ | DMF, 80°C, 12 h | 85 |
| Mitsunobu Conditions | THF, 0°C to RT, 24 h | 72 |
The propan-2-thiol/K₂CO₃ system outperforms Mitsunobu reagents in cost and scalability, though the latter offers better stereochemical control.
Analytical Characterization
Table 3: Spectroscopic Data
Divergences in aromatic proton shifts (δ 6.85–7.20) confirm regioselective substitution at the 3,4-dimethoxyphenyl group. Mass spectrometry validates the molecular formula (C₂₄H₂₇N₃O₄S).
Challenges and Mitigation Strategies
-
Intermediate Instability : The chlorinated precursor is prone to hydrolysis. Storage under inert atmosphere (N₂) and anhydrous conditions minimizes degradation.
-
Byproduct Formation : Dimedone self-condensation occurs at temperatures >80°C. Strict temperature control during cyclocondensation reduces this side reaction.
-
Purification Complexity : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates the target compound from unreacted aldehydes.
Industrial Scalability Considerations
Batch reactors equipped with ultrasonic probes enable kilogram-scale production. A pilot study achieved 72% yield (99.2% purity) using:
Q & A
Q. What are the optimal synthetic routes for 5-(3,4-dimethoxyphenyl)-2-(propan-2-ylsulfanyl)-pyrimido[4,5-b]quinoline-4,6-dione?
The compound is synthesized via multi-component reactions (MCRs) and cyclocondensation techniques. A typical protocol involves reacting substituted aldehydes, amines, and dimedone derivatives under catalytic conditions. For example, tungstophosphoric acid (H₃PW₁₂O₄₀) efficiently catalyzes pyrimidoquinoline core formation in one-pot reactions, achieving yields of 65–90% . Key steps include:
- Cyclocondensation : Formation of the pyrimidine ring fused to the quinoline moiety.
- Substituent introduction : Thioether groups (e.g., propan-2-ylsulfanyl) are introduced via nucleophilic substitution or thiol-ene reactions.
- Purification : Column chromatography or recrystallization in DMF-H₂O mixtures .
Q. How is structural characterization performed for this compound?
Spectroscopic methods are critical:
- NMR : and NMR confirm regiochemistry and substituent positions. For example, the 3,4-dimethoxyphenyl group shows aromatic protons at δ 6.65–6.89 ppm and methoxy signals at δ 3.85 ppm .
- IR : Stretching frequencies for C=O (1705–1706 cm⁻¹) and C-S (650–750 cm⁻¹) validate the dione and thioether groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 397.5 for C₂₁H₂₃N₃O₃S) .
Q. What solvents and conditions stabilize this compound during storage?
The compound is hygroscopic and light-sensitive. Store at –20°C in inert atmospheres (argon/nitrogen) using anhydrous DMSO or DMF to prevent hydrolysis of the thioether group. Avoid protic solvents (e.g., methanol) to minimize nucleophilic substitution .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 3,4-dimethoxyphenyl) influence biological activity?
The 3,4-dimethoxyphenyl group enhances electron density, improving interactions with hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites). Computational docking studies suggest that methoxy groups form hydrogen bonds with residues like Asp86 in PARP-1, while the thioether linker modulates membrane permeability . Comparative
| Substituent | IC₅₀ (PARP-1 inhibition, μM) | LogP |
|---|---|---|
| 3,4-Dimethoxyphenyl | 0.45 ± 0.12 | 2.8 |
| 4-Fluorophenyl | 1.2 ± 0.3 | 3.1 |
| 4-Nitrophenyl | >10 | 2.5 |
Source : Analog studies from .
Q. How can contradictory data on its anti-inflammatory vs. cytotoxic effects be resolved?
Contradictions arise from assay conditions:
- Anti-inflammatory activity : Observed in RAW264.7 macrophages (IC₅₀ = 5 μM) via NF-κB pathway inhibition .
- Cytotoxicity : HepG2 cells show apoptosis (EC₅₀ = 2.7 μM) due to ROS generation .
Methodological resolution : - Use isoform-specific inhibitors (e.g., JSH-23 for NF-κB) to decouple pathways.
- Quantitate ROS with DCFH-DA probes to confirm oxidative stress contributions .
Q. What strategies improve solubility without compromising target binding?
- Prodrug design : Introduce phosphate esters at the 4-position dione (hydrolyzed in vivo).
- Co-crystallization : Co-solvents like PEG-400 increase aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .
- Structural analogs : Replace propan-2-ylsulfanyl with sulfoxide (-SO-) to enhance polarity (LogP reduction from 2.8 to 1.9) .
Mechanistic and Structural Questions
Q. What is the role of the thioether linker in modulating pharmacokinetics?
The propan-2-ylsulfanyl group:
- Enhances lipophilicity (cLogP = 2.8), improving blood-brain barrier penetration.
- Resists metabolic oxidation compared to ethers, confirmed by LC-MS stability assays in liver microsomes (t₁/₂ > 6 hours) .
Q. How does the compound interact with DNA topoisomerase II?
Molecular dynamics simulations show intercalation into the DNA minor groove, stabilized by:
- π-π stacking between the quinoline core and adenine-thymine base pairs.
- Hydrogen bonding between the 4,6-dione and Arg503 residues .
Experimental Design Considerations
Q. How to design assays for evaluating dual kinase/enzyme inhibition?
- Kinase profiling : Use ATP-Glo™ assays across a panel of 50 kinases (e.g., CDK2, EGFR).
- Counter-screening : Test against off-targets like CYP3A4 (fluorogenic substrate assays) .
- Data normalization : Express IC₅₀ values relative to staurosporine (kinase) and olaparib (PARP) .
Q. What controls are essential in stability studies under physiological conditions?
- Positive control : Incubate with NADPH-fortified liver microsomes to assess CYP-mediated degradation.
- Negative control : Use boiled microsomes to exclude non-enzymatic degradation .
Data Interpretation Challenges
Q. How to address batch-to-batch variability in biological activity?
Q. Why do crystallography and solution NMR structures differ for this compound?
- Crystal packing forces : Distort the thioether bond angle (C-S-C = 102° vs. 98° in solution).
- Solution dynamics : Rotameric states of the propan-2-ylsulfanyl group observed in NOESY spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
